3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(9-5-12-3-1-2-4-12)18-14-7-8-15-13(11-14)6-10-17(21)19-15/h7-8,11-12H,1-6,9-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHGWUPGPZNTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biological molecules to produce its effects. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide to related compounds are highlighted below, focusing on substituent effects, molecular properties, and synthetic strategies.
Table 1: Structural and Molecular Comparison
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: The cyclopentyl group in the target compound increases lipophilicity (logP) compared to the polar 4-(methylsulfonyl)phenyl group in , which may improve solubility in nonpolar environments. The molecular weight of the target compound (~298.4 g/mol) is significantly lower than (372.4 g/mol) and (429.2 g/mol), suggesting differences in pharmacokinetic profiles such as absorption and distribution.
Synthetic Methodologies: All three compounds likely employ similar amide-bond formation strategies. For example, and could be synthesized via coupling reactions between functionalized carboxylic acids and aminotetrahydroquinoline/chromenyl amines, analogous to methods described for acetamide derivatives in .
Spectroscopic Characterization :
- IR and NMR data for related compounds (e.g., lactam C=O stretches at ~1680 cm⁻¹ in , aromatic proton signals at δ 7.0–7.5 ppm in ) provide benchmarks for verifying the target compound’s structure. The cyclopentyl group would exhibit characteristic aliphatic proton resonances (δ 1.5–2.5 ppm) in ¹H NMR.
The target compound’s cyclopentyl group may favor central nervous system penetration, making it a candidate for neurological targets.
Biological Activity
3-Cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H30N2O2
- Molecular Weight : 342.5 g/mol
- CAS Number : 941910-90-3
The compound exhibits various biological activities, primarily through the modulation of specific biochemical pathways. Its structure suggests potential interactions with receptors involved in neuroprotection and inflammation.
Antioxidant Activity
Research indicates that compounds similar to 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide possess significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, compounds with similar structures have been reported to reduce IL-6 and TNF-alpha levels in cell cultures .
Neuroprotective Properties
Given its structural similarity to other neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases. Preliminary studies suggest that it can enhance neuronal survival under stress conditions by modulating apoptotic pathways .
Case Studies and Experimental Data
- In Vitro Studies :
- Animal Models :
Comparative Analysis with Related Compounds
Q & A
Basic: What are the standard synthetic routes for synthesizing 3-cyclopentyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide?
Methodological Answer:
Synthesis typically involves multi-step protocols, including:
- Hydrogenation : Reduction of nitro intermediates using Pd/C under H₂ in ethanol (e.g., 72.9% yield achieved for analogous tetrahydroquinolinone derivatives) .
- Amide Coupling : Reacting cyclopentylpropanoyl chloride with 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base like piperidine at 0–5°C .
- Purification : Biotage flash chromatography or recrystallization to isolate the final product .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and stereochemistry using SHELX software (e.g., SHELXL for refinement; R-factor <0.05 ensures accuracy) .
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., δ 1.2–1.8 ppm for cyclopentyl protons) .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Catalyst Screening : Test alternatives to Pd/C (e.g., Pt or Raney Ni) for hydrogenation steps .
- Temperature Control : Maintain low temperatures (0–5°C) during amide coupling to minimize side reactions .
- Solvent Selection : Use ethanol or THF to enhance solubility of intermediates .
Advanced: How should researchers resolve contradictions in pharmacological activity data?
Methodological Answer:
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR), enzyme inhibition assays, and cellular viability tests .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., batch-to-batch purity variations) .
Basic: What pharmacological targets are associated with tetrahydroquinolinone derivatives?
Methodological Answer:
- Kinase Inhibition : Structural analogs show activity against tyrosine kinases (e.g., EGFR) due to the tetrahydroquinolinone scaffold .
- Enzyme Modulation : The 2-oxo group interacts with catalytic sites of oxidoreductases or proteases .
Advanced: How can derivatives be designed to improve target selectivity?
Methodological Answer:
- Substituent Engineering : Modify the cyclopentyl group (e.g., fluorination) or amide linker to enhance steric/electronic complementarity .
- Computational Docking : Use AutoDock or Schrödinger to predict binding affinities against off-target receptors .
Basic: What analytical techniques ensure compound purity and identity?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ = expected m/z) and detect impurities .
Advanced: How is crystallographic disorder addressed in X-ray data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
